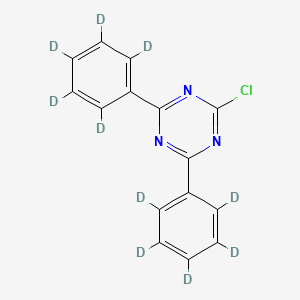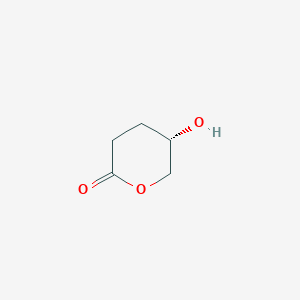
(S)-5-Hydroxytetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Hydroxytetrahydro-2H-pyran-2-one is a chiral organic compound with significant importance in various scientific fields It is a derivative of tetrahydropyran, featuring a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Hydroxytetrahydro-2H-pyran-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 5-hydroxy-2H-pyran-2-one using chiral borane reagents. The reaction is carried out under controlled temperature and pressure conditions to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compound. The reaction is conducted in high-pressure reactors to ensure efficient conversion and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-5-Hydroxytetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-oxo-tetrahydro-2H-pyran-2-one or 5-carboxy-tetrahydro-2H-pyran-2-one.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of halogenated or aminated tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Hydroxytetrahydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-5-Hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biochemical systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
®-5-Hydroxytetrahydro-2H-pyran-2-one: The enantiomer of (S)-5-Hydroxytetrahydro-2H-pyran-2-one with similar chemical properties but different biological activity.
5-Hydroxy-2H-pyran-2-one: The non-chiral parent compound with different reactivity and applications.
Tetrahydropyran: The core structure without the hydroxyl group, used as a solvent and intermediate in organic synthesis.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantioselectivity is important, such as in pharmaceutical synthesis and asymmetric catalysis.
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(5S)-5-hydroxyoxan-2-one |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
IHQMTBUROQWHDL-BYPYZUCNSA-N |
Isomerische SMILES |
C1CC(=O)OC[C@H]1O |
Kanonische SMILES |
C1CC(=O)OCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


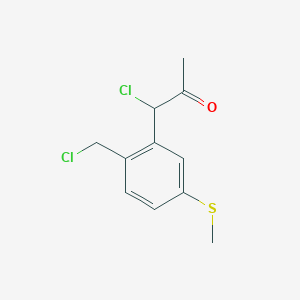
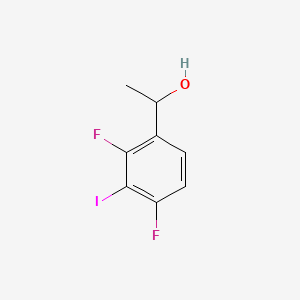

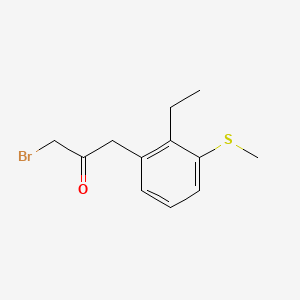
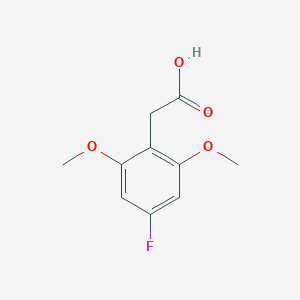
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
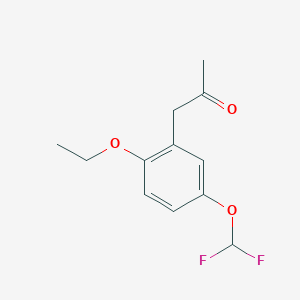
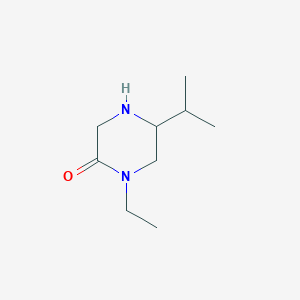

![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
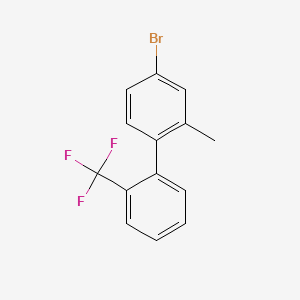
![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)
